molecular formula C11H12O2 B3046118 (Z)-p-methoxy-alpha-methylcinnamaldehyde CAS No. 119711-59-0

(Z)-p-methoxy-alpha-methylcinnamaldehyde

Cat. No. B3046118
CAS RN: 119711-59-0
M. Wt: 176.21 g/mol
InChI Key: BNBBFUJNMYQYLA-CLFYSBASSA-N
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Description

(Z)-p-methoxy-alpha-methylcinnamaldehyde is a chemical compound with the molecular formula C11H12O2. It is also known as MCM and is widely used in scientific research. MCM is a yellow liquid with a strong odor and is soluble in organic solvents.

Mechanism of Action

MCM exerts its biological activities through various mechanisms. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. MCM also exhibits antimicrobial activity by disrupting the bacterial cell membrane. Additionally, MCM has been reported to modulate the immune response by regulating the production of cytokines.
Biochemical and Physiological Effects:
MCM has been shown to have various biochemical and physiological effects. It has been reported to reduce oxidative stress and inflammation in animal models. MCM also exhibits neuroprotective effects by reducing neuronal damage and improving cognitive function. Furthermore, MCM has been shown to have anti-diabetic and anti-obesity effects by regulating glucose and lipid metabolism.

Advantages and Limitations for Lab Experiments

MCM has several advantages for lab experiments. It is readily available and relatively inexpensive. MCM is also stable and has a long shelf life. However, MCM has some limitations. It is highly reactive and can form adducts with other compounds, which can interfere with the results of experiments. Additionally, MCM has a strong odor, which can be unpleasant and may require the use of a fume hood.

Future Directions

There are several future directions for the use of MCM in scientific research. One area of interest is the development of MCM-based fluorescent probes for the detection of reactive oxygen species in living cells. Another area of interest is the use of MCM as a scaffold for the synthesis of novel bioactive compounds. Furthermore, the potential use of MCM as a therapeutic agent for various diseases warrants further investigation.
Conclusion:
In conclusion, (Z)-p-methoxy-alpha-methylcinnamaldehyde is a versatile compound with various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. MCM has the potential to be a valuable tool in scientific research and its further exploration is warranted.

Scientific Research Applications

MCM is widely used in scientific research as a tool to study the biological activities of natural products. It is used as a standard in the analysis of plant extracts and essential oils. MCM is also used as a fluorescent probe for the detection of reactive oxygen species and as an inhibitor of bacterial biofilm formation.

properties

IUPAC Name

(Z)-3-(4-methoxyphenyl)-2-methylprop-2-enal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-9(8-12)7-10-3-5-11(13-2)6-4-10/h3-8H,1-2H3/b9-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNBBFUJNMYQYLA-CLFYSBASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=C(C=C1)OC)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C1=CC=C(C=C1)OC)/C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

119711-59-0
Record name p-Methoxy-alpha-methylcinnamaldehyde, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119711590
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name P-METHOXY-.ALPHA.-METHYLCINNAMALDEHYDE, (Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TMI15753BT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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